![molecular formula C11H9BrN2O3S B3038774 5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 900019-37-6](/img/structure/B3038774.png)
5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Scientific Research Applications
Host–Guest Interactions in Cyclodextrin Inclusion Complexes
5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and related compounds have been studied for their host–guest interactions in cyclodextrin inclusion complexes. These interactions were explored using UV–visible and 1H-NMR spectroscopy, and the results were compared with molecular dynamics simulations using the linear interaction energy (LIE) protocol (Tirapegui, Jara, Guerrero, & Rezende, 2006).
Synthesis of Phosphorus, Arsenic, and Antimony Ylides
This compound has been utilized in the synthesis of ylides containing phosphorus, arsenic, and antimony. These ylides were prepared through the reaction of Ph3E and 5-bromo-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of triethylamine and characterized by NMR, MS, and elemental analysis (Sweidan et al., 2009).
Intermolecular Interactions in Crystal Structure
The compound has been studied for its intermolecular interactions in crystal structures. Through a condensation reaction, the formation of a related compound was achieved, and the structure was analyzed using X-ray diffraction, Hirshfeld surface analysis, and thermal tools. This research provides insights into the molecular and electronic structure of the compound (Barakat et al., 2017).
Synthesis of Organic Phosphors
This chemical framework has been employed in the synthesis of organic phosphors. The study focused on the creation of yellow-emitting bis-pyrimidine-based purely organic phosphors, exploring their photoluminescence properties and the role of molecular geometry in these processes (Kumar et al., 2014).
Molecular Characterization and Synthesis
The compound has also been used in the molecular characterization and synthesis of various derivatives. A green approach to the synthesis of derivatives using a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was described, providing insights into the molecular structure and electronic spectra of these compounds (Barakat et al., 2015).
properties
IUPAC Name |
5-[(4-bromothiophen-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-13-9(15)7(10(16)14(2)11(13)17)3-6-4-18-5-8(6)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOSAUVQALCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CSC=C2Br)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136938 | |
Record name | 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
CAS RN |
900019-37-6 | |
Record name | 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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